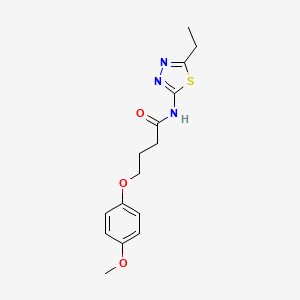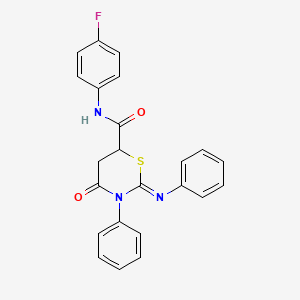![molecular formula C26H24FN3O4 B11621409 dimethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621409.png)
dimethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-[3-(4-fluorophényl)-1-phényl-1H-pyrazol-4-yl]-2,6-diméthyl-1,4-dihydropyridine-3,5-dicarboxylate de diméthyle est un composé organique complexe qui présente un cycle pyrazole fusionné avec un cycle dihydropyridine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-[3-(4-fluorophényl)-1-phényl-1H-pyrazol-4-yl]-2,6-diméthyl-1,4-dihydropyridine-3,5-dicarboxylate de diméthyle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend :
Formation du cycle pyrazole : Elle peut être réalisée par réaction d'une cétone α,β-insaturée avec des dérivés d'hydrazine, suivie d'une aromatisation oxydante.
Formation du cycle dihydropyridine : La synthèse de Hantzsch dihydropyridine est souvent utilisée, impliquant la condensation d'un aldéhyde, d'un β-céto ester et d'ammoniac ou d'un sel d'ammonium.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement des procédés en lots de grande envergure ou en écoulement continu, optimisant les conditions réactionnelles telles que la température, la pression et le choix du solvant afin de maximiser le rendement et la pureté. Des catalyseurs et des systèmes automatisés peuvent être utilisés pour assurer la cohérence et l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle dihydropyridine, le convertissant en un cycle pyridine.
Réduction : Des réactions de réduction peuvent se produire au niveau du cycle pyrazole, conduisant potentiellement à la formation de dérivés de pyrazoline.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire, en particulier au niveau des groupes phényle et fluorophényle.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃).
Agents réducteurs : Borohydrure de sodium (NaBH₄), hydrure de lithium aluminium (LiAlH₄).
Réactifs de substitution : Halogènes, nucléophiles comme les amines ou les thiols.
Principaux produits
Oxydation : Dérivés de pyridine.
Réduction : Dérivés de pyrazoline.
Substitution : Divers dérivés substitués de pyrazole et de dihydropyridine.
Applications de recherche scientifique
Chimie
En chimie, ce composé est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications, ce qui en fait un intermédiaire polyvalent.
Biologie et médecine
En chimie médicinale, ce composé est étudié pour ses propriétés pharmacologiques potentielles. Les cycles pyrazole et dihydropyridine sont connus pour leurs activités biologiques, notamment les propriétés anti-inflammatoires, analgésiques et anticancéreuses .
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de sa stabilité et de sa réactivité.
Mécanisme d'action
Le mécanisme d'action du 4-[3-(4-fluorophényl)-1-phényl-1H-pyrazol-4-yl]-2,6-diméthyl-1,4-dihydropyridine-3,5-dicarboxylate de diméthyle implique son interaction avec diverses cibles moléculaires. Le cycle pyrazole peut interagir avec les enzymes et les récepteurs, inhibant ou modulant potentiellement leur activité. Le cycle dihydropyridine est connu pour interagir avec les canaux calciques, ce qui peut affecter les voies de signalisation cellulaire.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology and Medicine
In medicinal chemistry, this compound is studied for its potential pharmacological properties. The pyrazole and dihydropyridine rings are known for their biological activities, including anti-inflammatory, analgesic, and anticancer properties .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of dimethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with various molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The dihydropyridine ring is known to interact with calcium channels, which can affect cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-[3-(4-chlorophényl)-1-phényl-1H-pyrazol-4-yl]-2,6-diméthyl-1,4-dihydropyridine-3,5-dicarboxylate de diméthyle
- 4-[3-(4-bromophényl)-1-phényl-1H-pyrazol-4-yl]-2,6-diméthyl-1,4-dihydropyridine-3,5-dicarboxylate de diméthyle
Unicité
La présence du groupe fluorophényle dans le 4-[3-(4-fluorophényl)-1-phényl-1H-pyrazol-4-yl]-2,6-diméthyl-1,4-dihydropyridine-3,5-dicarboxylate de diméthyle améliore sa stabilité et sa lipophilie, augmentant potentiellement son activité biologique et en faisant un composé plus puissant que ses analogues chlorés ou bromés .
Propriétés
Formule moléculaire |
C26H24FN3O4 |
|---|---|
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
dimethyl 4-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H24FN3O4/c1-15-21(25(31)33-3)23(22(16(2)28-15)26(32)34-4)20-14-30(19-8-6-5-7-9-19)29-24(20)17-10-12-18(27)13-11-17/h5-14,23,28H,1-4H3 |
Clé InChI |
LHYLXQROLNIXKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3-ethoxypropyl)-N-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621328.png)
![2-Bromo-4-{[(4E)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}-6-methoxyphenyl adamantane-1-carboxylate](/img/structure/B11621335.png)

![Ethyl 4-{[4-(diethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11621340.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621344.png)
![N-cyclohexyl-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621346.png)

![ethyl 2-{(4E)-4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11621358.png)
![5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11621384.png)
![(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11621390.png)
![4,6-Bis[(5-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate](/img/structure/B11621399.png)
![3,3-dimethyl-6-(piperidin-1-yl)-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11621401.png)
![Diisopropyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11621420.png)
![diallyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11621427.png)
